3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both oxazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile typically involves the formation of the oxazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the oxazole ring can be synthesized from 2-amino-2-methylpropanenitrile and acetic anhydride, while the thiazole ring can be formed from 2-bromo-3-methylthiophene and thiourea. The final coupling step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the nitrile group.
Scientific Research Applications
3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carboxamide
- 3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-methanol
Uniqueness
3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-5-13-10(16-6)8(3)14-11-9(4-12)7(2)15-17-11/h5,8,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVNNBWXVPTWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC2=C(C(=NS2)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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